Superior Early Onset of Action vs. Prescription-Strength Olopatadine 0.1% in Allergen Challenge
In a prospective, randomized, double-masked, contralateral study using the Conjunctival Allergen Challenge (CAC) model, the Visine-A formulation (naphazoline 0.025% / pheniramine 0.3%) demonstrated superior early-phase efficacy compared to the prescription mast cell stabilizer/antihistamine olopatadine hydrochloride 0.1%. The study used the Ocular Allergy Index (OAI) as a composite measure of 6 signs and symptoms [1].
| Evidence Dimension | Ocular Allergy Index (OAI) Score Reduction |
|---|---|
| Target Compound Data | OAI scores were significantly lower (indicating greater relief) for Visine-A compared to olopatadine at 12 minutes (P = 0.005) and at 20 minutes (P = 0.001) post-challenge. |
| Comparator Or Baseline | Olopatadine hydrochloride 0.1% ophthalmic solution |
| Quantified Difference | Statistically significant superiority (P=0.005 at 12 min; P=0.001 at 20 min). Both treatments were significantly superior to placebo (P<0.001 at all time points). |
| Conditions | Conjunctival Allergen Challenge (CAC) model; n = 83 subjects; medication administered 10 minutes before challenge. |
Why This Matters
This evidence supports selection of Visine-A for applications requiring rapid onset of symptom relief (within 12-20 minutes) in acute allergic reactions, demonstrating superiority over a leading prescription alternative in this specific temporal window.
- [1] Greiner JV, Udell IJ. A comparison of the clinical efficacy of pheniramine maleate/naphazoline hydrochloride ophthalmic solution and olopatadine hydrochloride ophthalmic solution in the conjunctival allergen challenge model. Clin Ther. 2005 May;27(5):568-77. doi: 10.1016/j.clinthera.2005.04.011. View Source
